

In-Depth Technical Guide: 5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid

CAS No.: 85591-40-8

Cat. No.: B3395634

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Executive Summary

In modern drug discovery and agrochemical development, bifunctional building blocks are critical for synthesizing complex molecular libraries. **5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic acid** (CAS: 85591-40-8) is a highly versatile electrophilic intermediate. Featuring both a highly reactive sulfonyl chloride moiety and a versatile carboxylic acid, this compound serves as a cornerstone for the chemoselective synthesis of functionalized sulfonamides.

As an Application Scientist, understanding the precise physicochemical properties, regiochemical synthesis, and kinetic behavior of this molecule is essential for designing robust, scalable experimental protocols. This whitepaper provides a comprehensive analysis of its molecular weight, structural logic, and self-validating synthetic workflows.

Molecular Identity & Physicochemical Properties

Accurate mass determination is the foundation of analytical validation in organic synthesis. The molecular weight of **5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid** is 264.68 g/mol [1],.

This specific mass arises from its highly functionalized aromatic core, represented by the molecular formula $C_9H_9ClO_5S$,^[2].

Quantitative Data: Molecular Weight Breakdown

To facilitate high-resolution mass spectrometry (HRMS) calibration and stoichiometric calculations, the exact mass contributions are summarized below:

Element	Atom Count	Standard Atomic Weight (g/mol)	Total Mass Contribution (g/mol)
Carbon (C)	9	12.011	108.099
Hydrogen (H)	9	1.008	9.072
Chlorine (Cl)	1	35.450	35.450
Oxygen (O)	5	15.999	79.995
Sulfur (S)	1	32.065	32.065
Total MW	264.681		

Note on Isotopic Distribution: For mass spectrometry validation, the presence of a single chlorine atom dictates a characteristic 3:1 isotopic pattern. The monoisotopic mass (using 12 C, 1 H, 35 Cl, 16 O, 32 S) is 263.9859 g/mol , with an M+2 peak at 265.9830 g/mol due to the 37 Cl isotope.

Structural Regiochemistry & Mechanistic Pathways

The synthesis of **5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid** from its precursor, 2-methoxy-4-methylbenzoic acid, is a textbook example of synergistic electrophilic aromatic substitution (S EAr).

Mechanistic Causality: Why does the chlorosulfonyl group exclusively attach to the 5-position? The regioselectivity is governed by the electronic directing effects of the existing substituents:

- Methoxy Group (-OCH₃) at C2: A strong electron-donating group via resonance (+R effect), which strongly activates the ortho and para positions. The para position is C5.
- Methyl Group (-CH₃) at C4: A mild electron-donating group via hyperconjugation (+I effect), activating its ortho positions (C3 and C5).
- Carboxylic Acid (-COOH) at C1: An electron-withdrawing group (-R effect) that deactivates the ring but directs incoming electrophiles to the meta positions (C3 and C5).

Position 5 is the absolute thermodynamic and kinetic sink for the reaction because it is simultaneously para to the methoxy group, ortho to the methyl group, and meta to the carboxylic acid. Position 3 is sterically hindered by the adjacent methoxy and methyl groups, preventing substitution.



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Mechanism of SEAr chlorosulfonation yielding the target sulfonyl chloride.

Experimental Workflows: Chemoselective Sulfonamide Synthesis

When utilizing **5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid**[3] to build drug libraries, the primary challenge is chemoselectivity. The molecule contains two electrophilic centers: the sulfonyl chloride and the carboxylic acid.

To prevent the formation of bis-amides or polymeric byproducts, the reaction must be under strict kinetic control. Sulfonyl chlorides are significantly more reactive toward amines than unactivated carboxylic acids at low temperatures.

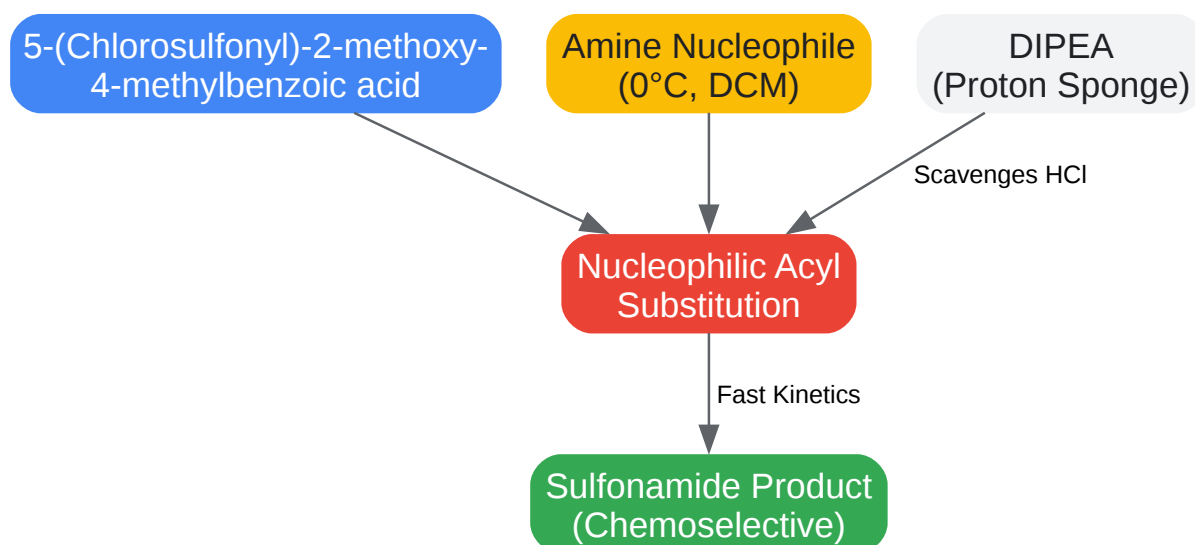
Self-Validating Protocol: Phase-Switching Sulfonamide Coupling

Step 1: Preparation & Kinetic Control

- Dissolve 1.0 equivalent of **5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid** in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
- Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the sulfonyl chloride back to a sulfonic acid.
- Cool the reaction vessel to 0°C using an ice bath.
- Causality: Low temperatures suppress the nucleophilic attack on the carboxylic acid, isolating reactivity to the -SO₂Cl group.

Step 2: Reagent Addition

- Add 1.05 equivalents of the target primary or secondary amine.
- Dropwise, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
- Causality: DIPEA is chosen over smaller bases (like triethylamine) because its steric bulk prevents it from acting as a competing nucleophile. It strictly serves as a "proton sponge" to scavenge the HCl byproduct, driving the reaction forward.



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Chemoselective sulfonamide synthesis workflow highlighting kinetic control.

Step 3: The Self-Validating Extraction (Phase-Switching) Instead of standard chromatography, this protocol uses the molecule's intrinsic properties to validate success.

- Quench the reaction with 1M HCl to protonate excess amine and DIPEA, washing them into the aqueous layer. Discard the aqueous layer.
- Extract the organic DCM layer with saturated aqueous sodium bicarbonate (NaHCO₃).
 - Validation Logic: The desired sulfonamide product still contains the free carboxylic acid. It will deprotonate and migrate entirely into the aqueous base layer. Any over-reacted neutral byproducts (e.g., bis-amides) will remain trapped in the DCM layer.
- Separate the aqueous layer and carefully acidify it to pH 2 using concentrated HCl.
 - Validation Logic: The sudden precipitation of a white solid confirms that the chemoselective coupling was successful and the carboxylic acid was preserved. If no precipitate forms, the carboxylic acid was erroneously consumed during the reaction.

Analytical Validation Checkpoints

To ensure total scientific integrity, the resulting compounds must be validated using orthogonal analytical techniques.

Analytical Method	Expected Observation	Mechanistic Proof
LC-MS (ESI-)	Detection of [M-H] – peak corresponding to the sulfonamide.	Confirms molecular weight and successful coupling while proving the -COOH group is intact (easily ionized in negative mode).
1 H NMR (DMSO-d6)	Two distinct aromatic singlets (~7.8 ppm and ~7.1 ppm).	Confirms the para relationship of the remaining aromatic protons (C3 and C6), proving the regiochemistry of the initial chlorosulfonation[4].
TLC (DCM:MeOH 9:1)	Product spot shifts to a lower R _f compared to the starting material.	The conversion of a non-polar sulfonyl chloride to a highly polar sulfonamide increases silica affinity.

References

- Source: sigmaaldrich.
- Source: aquilapharmatech.
- 72135-35-4|4-Bromo-5-(chlorosulfonyl)
- Source: aaronchem.
- Source: ocheminc.

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Sources

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- [3. 72135-35-4|4-Bromo-5-\(chlorosulfonyl\)-2-methoxybenzoic acid|BLD Pharm \[bldpharm.com\]](#)
- [4. ocheminc.com \[ocheminc.com\]](#)
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